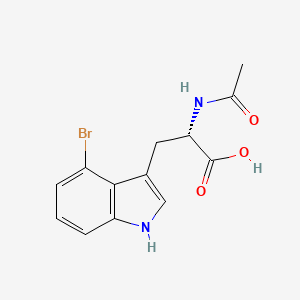
N-Acetyl-4-bromotryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-bromotryptophan is a brominated derivative of the amino acid tryptophanBromotryptophans, including this compound, are often found in marine organisms and have been studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-bromotryptophan typically involves the bromination of tryptophan derivatives. One common method is the bromination of N-acetyltryptophan using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and pH to ensure selective bromination at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-bromotryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the indole ring.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-Acetyl-4-bromotryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-4-bromotryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can enhance the binding affinity of the compound to its targets, leading to increased biological activity . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-5-bromotryptophan
- N-Acetyl-6-bromotryptophan
- N-Acetyl-7-bromotryptophan
- N-Acetyl-2-bromotryptophan
Uniqueness
N-Acetyl-4-bromotryptophan is unique due to its specific bromination at the 4-position of the indole ring, which can result in distinct chemical and biological properties compared to other bromotryptophans . This positional specificity can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
ZHOLTNDTYQGXRY-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















